molecular formula C39H58N10O12 B12593766 L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine CAS No. 646990-61-6

L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine

Cat. No.: B12593766
CAS No.: 646990-61-6
M. Wt: 858.9 g/mol
InChI Key: PZJGTYFWORJODH-AGEVTBPVSA-N
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Description

L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine is a synthetic peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (Trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (Triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as HPLC (High-Performance Liquid Chromatography) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industrial: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Alanyl-L-leucyl-L-glutaminylglycylglycylglycyl-L-prolyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For instance, it may interact with cell surface receptors to trigger signaling cascades that influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.

    L-Alanyl-L-tyrosine: Another dipeptide with potential therapeutic applications.

Properties

CAS No.

646990-61-6

Molecular Formula

C39H58N10O12

Molecular Weight

858.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C39H58N10O12/c1-21(2)16-26(46-34(55)22(3)40)36(57)45-25(12-13-30(41)51)35(56)44-19-32(53)42-18-31(52)43-20-33(54)48-14-5-7-29(48)38(59)49-15-4-6-28(49)37(58)47-27(39(60)61)17-23-8-10-24(50)11-9-23/h8-11,21-22,25-29,50H,4-7,12-20,40H2,1-3H3,(H2,41,51)(H,42,53)(H,43,52)(H,44,56)(H,45,57)(H,46,55)(H,47,58)(H,60,61)/t22-,25-,26-,27-,28-,29-/m0/s1

InChI Key

PZJGTYFWORJODH-AGEVTBPVSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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